![molecular formula C7H13Cl2N3 B2668804 Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride CAS No. 2155852-29-0](/img/structure/B2668804.png)
Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 2155852-29-0 . It has a molecular weight of 210.11 . The IUPAC name for this compound is N-methyl-2-(pyrimidin-2-yl)ethan-1-amine dihydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H11N3.2ClH/c1-8-6-3-7-9-4-2-5-10-7;;/h2,4-5,8H,3,6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Corrosion Inhibition Properties Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride and similar compounds have demonstrated efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. Research indicates that these inhibitors show significant corrosion inhibition at low concentrations, acting as mixed-type inhibitors. The adsorption of these compounds on the steel surface follows Langmuir's isotherm, suggesting an efficient inhibition characterized by a decrease in the free energy of adsorption. This points to the potential use of such compounds in protecting industrial metal infrastructure against corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis and Characterization of Pyrazole Derivatives Another application involves the synthesis and characterization of pyrazole derivatives through reactions with primary amines, including this compound or its analogs. These derivatives have been evaluated for their biological activity, including anti-tumor, antifungal, and antibacterial properties. Crystallographic analysis and quantum chemical parameters provide insights into the geometric parameters and the origin of biological activity, highlighting the compound's utility in medicinal chemistry (Titi et al., 2020).
Antihypertensive Activity Research has also been conducted on derivatives of pyrimidine for their antihypertensive activity. Specific 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which could be structurally related to this compound, have been synthesized and evaluated in hypertensive rat models. Some of these compounds effectively lowered blood pressure to normotensive levels, showcasing the potential for development into antihypertensive medications (Bennett et al., 1981).
Molluscicidal Properties The compound and its related derivatives have been explored for their molluscicidal properties, offering potential applications in controlling snail populations that act as intermediate hosts for schistosomiasis. This research highlights the utility of pyrimidine derivatives in environmental and public health applications (El-bayouki & Basyouni, 1988).
Insecticidal and Antibacterial Potential Studies on pyrimidine linked pyrazole heterocyclics have been carried out to evaluate their insecticidal and antibacterial potential. Such research underscores the compound's relevance in developing new chemical agents for pest and disease control (Deohate & Palaspagar, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
N-methyl-2-pyrimidin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-8-6-3-7-9-4-2-5-10-7;;/h2,4-5,8H,3,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQPVISYLVUGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC=CC=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

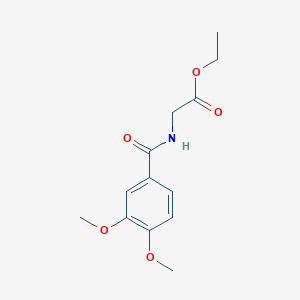
![N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2668723.png)
![N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668724.png)
![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2668726.png)
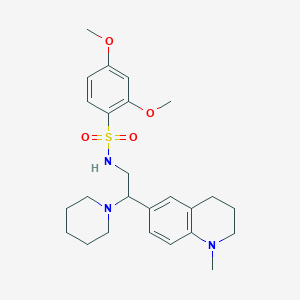
![Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B2668732.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2668733.png)
![N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668734.png)
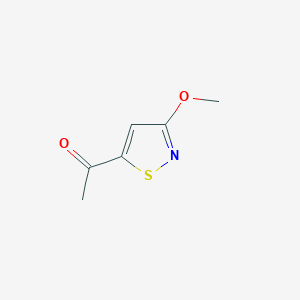
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone](/img/structure/B2668739.png)
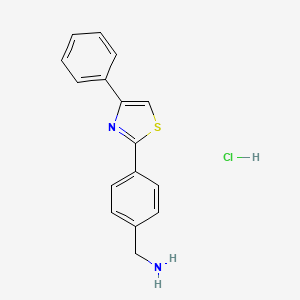
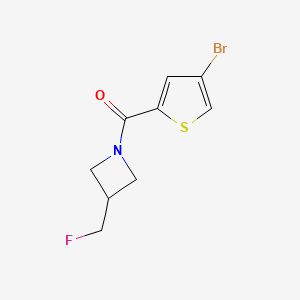
![N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2668742.png)
